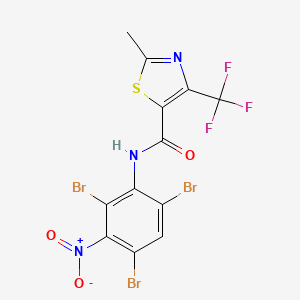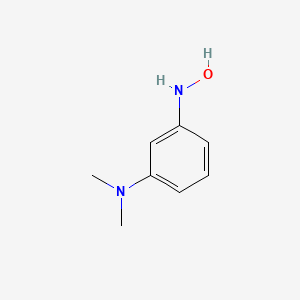
N~3~-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine is an organic compound with a benzene ring substituted with hydroxy and dimethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N3-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine typically involves the nitration of benzene followed by reduction and subsequent substitution reactions. The nitration of benzene can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups. The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst. Finally, the hydroxy and dimethylamino groups are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N3-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine.
Analyse Des Réactions Chimiques
Types of Reactions: N3-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzene derivatives.
Substitution: Alkyl or acyl-substituted benzene derivatives.
Applications De Recherche Scientifique
N~3~-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of N3-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1,3-Dimethylbenzene (m-Xylene): A benzene derivative with two methyl groups.
1,3-Dihydroxybenzene (Resorcinol): A benzene derivative with two hydroxy groups.
N,N-Dimethylaniline: A benzene derivative with a dimethylamino group.
Comparison: N3-Hydroxy-N~1~,N~1~-dimethylbenzene-1,3-diamine is unique due to the presence of both hydroxy and dimethylamino groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the hydroxy group enhances its potential for hydrogen bonding, while the dimethylamino group increases its nucleophilicity and basicity.
Propriétés
Numéro CAS |
155134-43-3 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)phenyl]hydroxylamine |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-5-3-4-7(6-8)9-11/h3-6,9,11H,1-2H3 |
Clé InChI |
DWPCMFWINFHCNB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


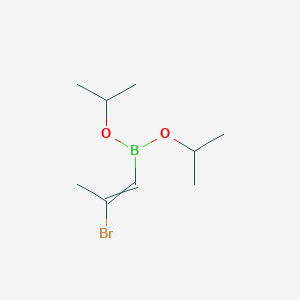


![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
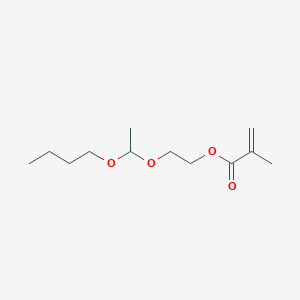
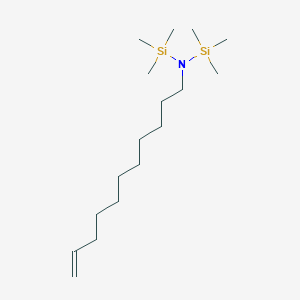

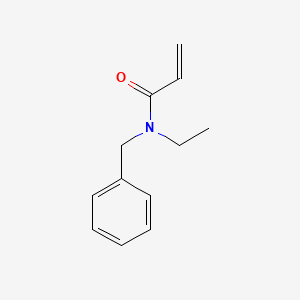

![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)
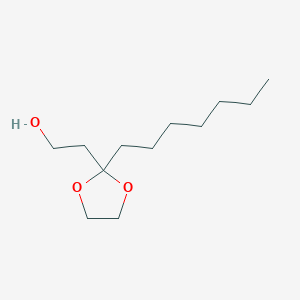
![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
